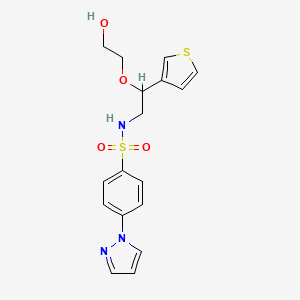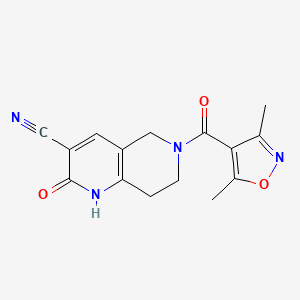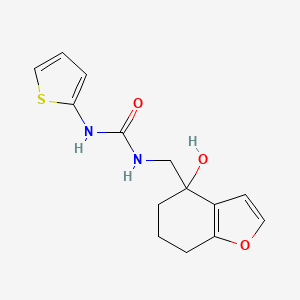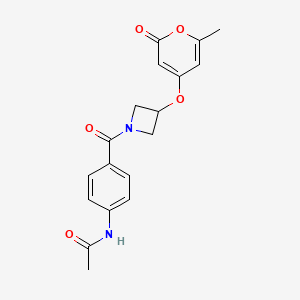
N-(4-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)phenyl)acetamide is a complex organic compound known for its wide array of applications across various scientific fields. This compound is notable for its unique structure, featuring an azetidine ring linked to a phenyl group and a pyran moiety, making it a versatile chemical in synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N-(4-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)phenyl)acetamide typically involves multi-step synthetic procedures. One common approach begins with the synthesis of the azetidine ring, which is often achieved through cyclization reactions involving appropriate precursors. Following this, the attachment of the pyran group is carried out via esterification or etherification reactions. The final steps include the formation of the acetamide linkage and the attachment of the phenyl group through acylation reactions.
Industrial Production Methods: In industrial settings, the production methods are scaled up, utilizing efficient catalytic processes and optimized reaction conditions to ensure high yields and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions may be employed to enhance the overall efficiency.
Chemical Reactions Analysis
Types of Reactions: N-(4-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)phenyl)acetamide undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are critical for modifying the compound's structure and exploring its chemical versatility.
Common Reagents and Conditions
Oxidation: Involves reagents like potassium permanganate or chromium trioxide, often conducted under acidic or basic conditions.
Reduction: Utilizes hydrogen gas in the presence of a palladium catalyst or other reducing agents such as lithium aluminum hydride.
Substitution: Typically employs nucleophilic or electrophilic agents to introduce new functional groups, facilitated by appropriate solvents and temperature control.
Major Products Formed: The major products formed from these reactions vary depending on the specific reagents and conditions used. For instance, oxidation might yield carboxylic acids, while reduction could result in alcohols or amines. Substitution reactions can lead to a wide range of functionalized derivatives.
Scientific Research Applications
Chemistry: N-(4-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)phenyl)acetamide is utilized as a key intermediate in organic synthesis. Its unique structure allows for the creation of diverse molecular scaffolds, aiding in the development of new compounds for various applications.
Biology: In biological research, this compound serves as a probe to study enzyme functions and interactions. Its structural attributes make it suitable for binding studies and enzyme inhibition assays.
Medicine: Pharmaceutical research explores the potential therapeutic uses of this compound. It is investigated for its activity against specific biological targets, aiming to develop new drugs with improved efficacy and reduced side effects.
Industry: Industrial applications include its use in the development of advanced materials and specialty chemicals. Its reactivity and functional diversity make it a valuable component in manufacturing processes.
Mechanism of Action
N-(4-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)phenyl)acetamide exerts its effects through specific molecular interactions. It targets particular enzymes or receptors, modulating their activity. The compound's azetidine ring and pyran moiety play crucial roles in its binding affinity and specificity, influencing various biochemical pathways.
Comparison with Similar Compounds
Compared to other azetidine-based compounds, N-(4-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)phenyl)acetamide stands out due to its unique pyran linkage and the overall structural arrangement. Similar compounds include azetidine derivatives with different substituents or without the pyran moiety. the distinct combination of functional groups in this compound offers a unique profile of reactivity and applications, setting it apart in research and industrial contexts.
Similar Compounds
N-(4-((3-azetidinyl)carbonyl)phenyl)acetamide
N-(4-(3-(hydroxy)azetidine-1-carbonyl)phenyl)acetamide
N-(4-(3-((2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)phenyl)acetamide
In essence, the intricate structure of this compound, combined with its versatile chemical behavior, makes it a significant compound in various scientific and industrial fields. Whether in synthesis, biological studies, or industrial applications, its unique attributes offer valuable contributions and potential innovations.
Properties
IUPAC Name |
N-[4-[3-(2-methyl-6-oxopyran-4-yl)oxyazetidine-1-carbonyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-11-7-15(8-17(22)24-11)25-16-9-20(10-16)18(23)13-3-5-14(6-4-13)19-12(2)21/h3-8,16H,9-10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHBJZUPHFKNPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

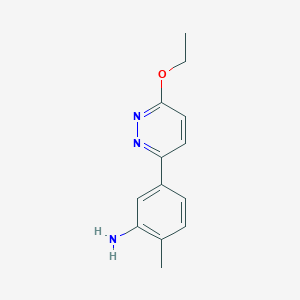

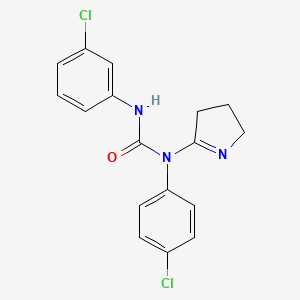
![2-[2-(4-ethoxyphenyl)-1,3-thiazol-4-yl]acetic Acid](/img/structure/B2991614.png)
![5-Bromo-6-chloro-N-[2-hydroxy-2-(oxolan-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2991615.png)
![(5-Fluoropyridin-3-yl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2991616.png)
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide](/img/structure/B2991618.png)

